molecular formula C12H16ClNO4S B1272530 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-66-2

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B1272530
CAS No.: 251097-66-2
M. Wt: 305.78 g/mol
InChI Key: ABPDKVAZYITZMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialized chemicals .

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in protein activity or function. This interaction is crucial for its use in proteomics research and drug development .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid exhibits unique reactivity due to the presence of the chlorine atom, which influences its chemical behavior and interaction with biological targets. This uniqueness makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPDKVAZYITZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377541
Record name 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-66-2
Record name 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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